molecular formula C8H7F2NO2 B1470994 Ethyl 2,3-difluoroisonicotinate CAS No. 1359828-98-0

Ethyl 2,3-difluoroisonicotinate

Cat. No. B1470994
CAS RN: 1359828-98-0
M. Wt: 187.14 g/mol
InChI Key: AOJMSQNOPRKCOZ-UHFFFAOYSA-N
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Description

Ethyl 2,3-difluoroisonicotinate is a chemical compound with the CAS Number: 1359828-98-0 and a molecular weight of 187.15 . It is used in scientific research due to its unique properties, making it valuable for various applications such as drug development and catalysis.


Molecular Structure Analysis

The molecular structure of Ethyl 2,3-difluoroisonicotinate is characterized by its molecular weight of 187.15 . The InChI Code is 1S/C8H7F2NO2/c1-2-13-8(12)5-3-4-11-7(10)6(5)9/h3-4H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 2,3-difluoroisonicotinate has a molecular weight of 187.15 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require specific experimental data, which is not available in the current resources.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Ethyl 2,3-difluoroisonicotinate and related compounds have been explored extensively in organic synthesis and chemical reactions. For instance, ethyl 2-methyl-2,3-butadienoate, a compound related to ethyl 2,3-difluoroisonicotinate, has been utilized in [4 + 2] annulation reactions with N-tosylimines in the presence of an organic phosphine catalyst, leading to the synthesis of highly functionalized tetrahydropyridines with excellent yields and regioselectivity (Zhu, Lan, & Kwon, 2003). These reactions are crucial for creating complex molecules with potential applications in pharmaceuticals and materials science.

Fluorinated Heterocycles Synthesis

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound bearing structural similarity to ethyl 2,3-difluoroisonicotinate, showcases its versatility as an intermediate for synthesizing a wide array of trifluoromethyl heterocycles. Through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, diverse trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines can be synthesized, highlighting the importance of such intermediates in developing novel organic compounds with fluorine-containing functionalities (Honey, Pasceri, Lewis, & Moody, 2012).

Lithium/Sulfur Batteries Development

In the field of energy storage, ethyl 1,1,2,2-tetrafluoroethyl ether (ETFE) has been investigated for its application in lithium/sulfur batteries. The use of ETFE as an electrolyte solvent demonstrated enhanced stability of the electrolyte/anode interface and improved electrochemical performances of the Li/S cell, indicating the potential of such fluorinated compounds in improving battery technology (Lu, Zhang, Yuan, Qin, Zhang, Lai, & Liu, 2015).

Visible-Light-Driven Chemical Reactions

Another notable application involves ethyl 2-bromo-2,2-difluoroacetate in visible-light-driven direct 2,2-difluoroacetylation reactions. This process, facilitated by a blue light-emitting diode (LED) in the presence of fluorescein, showcases the use of ethyl 2,3-difluoroisonicotinate related compounds in photocatalyzed reactions to achieve moderate to excellent yields of difluoroacetyl compounds. Such reactions are crucial for developing new methodologies in organic synthesis that leverage light energy (Furukawa, Hayashi, Hayase, Nokami, & Itoh, 2020).

Safety and Hazards

The safety data sheet (SDS) for Ethyl 2,3-difluoroisonicotinate provides important information about its potential hazards, handling, storage, and disposal . It’s crucial to follow all safety guidelines when working with this compound to ensure safe usage.

properties

IUPAC Name

ethyl 2,3-difluoropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-2-13-8(12)5-3-4-11-7(10)6(5)9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJMSQNOPRKCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501215225
Record name 4-Pyridinecarboxylic acid, 2,3-difluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,3-difluoropyridine-4-carboxylate

CAS RN

1359828-98-0
Record name 4-Pyridinecarboxylic acid, 2,3-difluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1359828-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarboxylic acid, 2,3-difluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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